2-Methylcyclopropyl vs. Unsubstituted Cyclopropyl: 6.5‑Fold Gain in Cellular Antiproliferative Potency
In a series of 2,4‑disubstituted pyrimidine derivatives, replacing the R₂ substituent from cyclopropyl (compound 9a) to methyl‑cyclopropyl (compound 9b) reduced the IC₅₀ against H1975 cancer cells from 0.4511 µM to 0.06895 µM [1]. This represents a 6.5‑fold increase in potency attributable solely to the introduction of the methyl group onto the cyclopropane ring. The effect was confirmed across additional derivatives bearing F (9c: 0.2707 µM) or Cl (9d: 0.1143 µM) substituents [1].
| Evidence Dimension | Antiproliferative IC₅₀ in H1975 cell line |
|---|---|
| Target Compound Data | IC₅₀ = 0.06895 ± 0.007 µM (compound 9b, R₂ = methyl‑cyclopropyl) |
| Comparator Or Baseline | IC₅₀ = 0.4511 ± 0.07 µM (compound 9a, R₂ = cyclopropyl) |
| Quantified Difference | 6.5‑fold lower IC₅₀ (≈85% decrease), reflecting higher potency |
| Conditions | CCK‑8 anti‑proliferative assay; H1975, H2228, H522 cell lines; at least three independent determinations |
Why This Matters
For medicinal chemistry procurement, this 6.5‑fold potency advantage justifies selecting the 2‑methylcyclopropyl boronic acid building block over the unsubstituted cyclopropyl analogue when optimizing kinase-targeting candidates.
- [1] Molecules 2023, 28 (4), 2006. Table 1: IC₅₀ (µM) for compounds 9a–9j. DOI: 10.3390/molecules28042006 View Source
